N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide
Description
N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide is a synthetic compound featuring a cyclopenta[b]quinoline core substituted with a thiophene-methylidene group at position 3 and a methanesulfonylethyl carboxamide moiety at position 7.
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3E)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28(25,26)12-10-22-21(24)19-16-6-2-3-7-18(16)23-20-14(8-9-17(19)20)13-15-5-4-11-27-15/h2-7,11,13H,8-10,12H2,1H3,(H,22,24)/b14-13+ |
InChI Key |
XIDJSPOWPIYPAJ-BUHFOSPRSA-N |
Isomeric SMILES |
CS(=O)(=O)CCNC(=O)C1=C2CC/C(=C\C3=CC=CS3)/C2=NC4=CC=CC=C41 |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=C2CCC(=CC3=CC=CS3)C2=NC4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the methanesulfonylethyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In biological and medicinal research, N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | Core Structure | Position 3 Substituent | Position 9 Group | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-cyclopenta[b]quinoline | Cyclopentaquinoline | Thiophen-2-ylmethylidene | Methanesulfonylethylamide | ~400 (estimated) | Not reported |
| 3-[(4-Hydroxyphenyl)methylidene]-cyclopenta[b]quinoline-9-carboxylic acid | Cyclopentaquinoline | 4-Hydroxyphenyl | Carboxylic acid | 317.34 | Not reported |
| N-[3-({cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide (3b) | Acridine | N-propyl linker | Carboxamide | Not reported | 200 |
Table 2: Bioactivity Comparisons
| Compound Class | Key Functional Groups | Reported Bioactivity | Mechanism Insights |
|---|---|---|---|
| Cyclopentaquinoline carboxamides | Thiophene-methylidene, sulfonamide | Predicted enzyme inhibition | π-π stacking with aromatic residues |
| Acridine carboxamides | Alkylamine linkers | DNA intercalation (hypothesized) | Electrostatic interactions with DNA |
| Quinoline-3-carboxamides | Phenylmethyl substituents | Antiangiogenic, cytostatic | Inhibition of endothelial cell migration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
